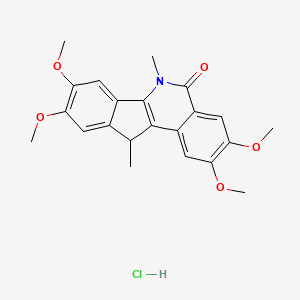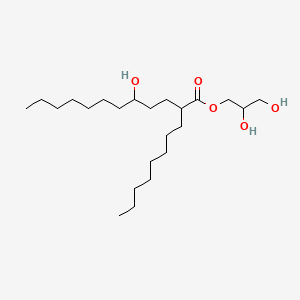
9-Octadecenoic acid, 12-hydroxy-, (R-(Z))-, ester with 1,2,3-propanetriol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z,12R)-12-hydroxyoctadec-9-enoic acid;propane-1,2,3-triol is a complex organic compound that belongs to the class of fatty acid esters. This compound is known for its unique structural properties, which include a hydroxyl group and an unsaturated bond in the fatty acid chain, as well as a glycerol backbone. These features make it a valuable substance in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z,12R)-12-hydroxyoctadec-9-enoic acid;propane-1,2,3-triol typically involves the esterification of (Z,12R)-12-hydroxyoctadec-9-enoic acid with propane-1,2,3-triol (glycerol). This reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is heated to facilitate the removal of water, which drives the reaction towards ester formation.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a continuous esterification process. This involves the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The process is optimized to achieve high yields and purity, often employing vacuum distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(Z,12R)-12-hydroxyoctadec-9-enoic acid;propane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The unsaturated bond can be reduced to form a saturated fatty acid ester.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the hydroxyl group into a chloride, which can then undergo further substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated fatty acid esters.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
(Z,12R)-12-hydroxyoctadec-9-enoic acid;propane-1,2,3-triol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and as a component of cell membranes.
Medicine: Explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of biodegradable polymers and as an emulsifying agent in cosmetics and food products.
Mécanisme D'action
The mechanism of action of (Z,12R)-12-hydroxyoctadec-9-enoic acid;propane-1,2,3-triol involves its interaction with various molecular targets and pathways:
Lipid Metabolism: It can be incorporated into lipid bilayers, affecting membrane fluidity and function.
Signal Transduction: The hydroxyl group and unsaturated bond can participate in signaling pathways, influencing cellular responses.
Drug Delivery: Its ability to form stable emulsions makes it an effective carrier for hydrophobic drugs, enhancing their solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glyceryl monostearate: Similar in structure but lacks the unsaturated bond and hydroxyl group.
Glyceryl tristearate: A fully saturated analog with three stearic acid chains.
Ricinoleic acid esters: Contain a hydroxyl group but differ in the position and configuration of the unsaturated bond.
Uniqueness
(Z,12R)-12-hydroxyoctadec-9-enoic acid;propane-1,2,3-triol is unique due to its specific configuration (Z,12R) and the presence of both a hydroxyl group and an unsaturated bond. These features confer distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
58561-47-0 |
|---|---|
Formule moléculaire |
C23H46O5 |
Poids moléculaire |
402.6 g/mol |
Nom IUPAC |
2,3-dihydroxypropyl 5-hydroxy-2-octyldodecanoate |
InChI |
InChI=1S/C23H46O5/c1-3-5-7-9-11-12-14-20(23(27)28-19-22(26)18-24)16-17-21(25)15-13-10-8-6-4-2/h20-22,24-26H,3-19H2,1-2H3 |
Clé InChI |
OBTIXPYWUOHRHI-UHFFFAOYSA-N |
SMILES isomérique |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)O)O.C(C(CO)O)O |
SMILES canonique |
CCCCCCCCC(CCC(CCCCCCC)O)C(=O)OCC(CO)O |
Numéros CAS associés |
68936-89-0 29894-35-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


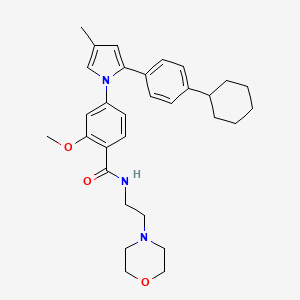
![2-[(4S)-4-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]-2,6-dioxo-1,3-diazinan-1-yl]acetic acid](/img/structure/B12696276.png)


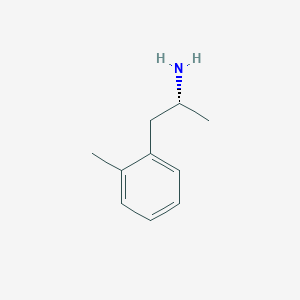
![N,N-dimethyl-2-[1-(4-nitrophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;dihydrochloride](/img/structure/B12696294.png)
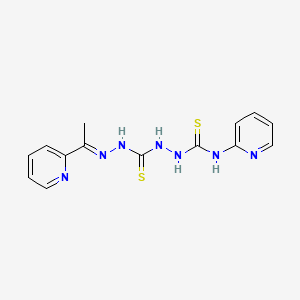
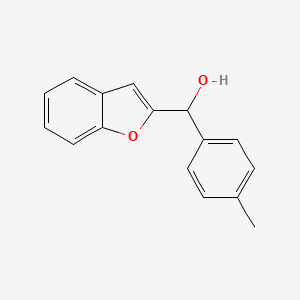
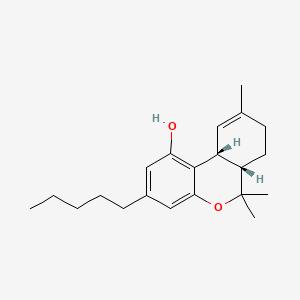
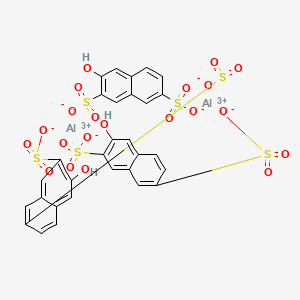
![5-chloro-2-(2,4-dichlorophenoxy)phenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12696328.png)
